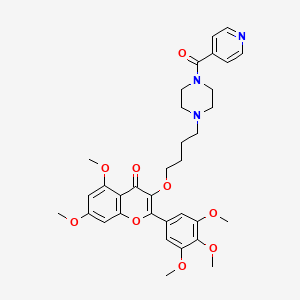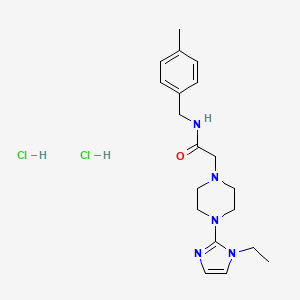
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole and contains both iodine and sulfonyl chloride functional groups.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride is not fully understood, but it is thought to involve the inhibition of various enzymes and metabolic pathways in cells. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in cells. It has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects in cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory properties and can inhibit the production of various cytokines and chemokines in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against various bacterial and fungal strains, making it a useful tool for studying the mechanisms of antimicrobial action. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another potential direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the discovery of new targets for drug development. Additionally, the study of the potential toxicity of this compound in vivo could help to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride involves the reaction of 3-iodopyrazole-4-carboxylic acid with thionyl chloride to form 3-iodopyrazole-4-sulfonyl chloride. This intermediate is then reacted with 2,2-difluoroethylamine to form the final product. The synthesis of this compound is a multistep process that requires careful optimization of reaction conditions to obtain high yields of the final product.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to have antimicrobial properties and can inhibit the growth of various bacterial and fungal strains. It has also been studied for its potential use as an anticancer agent and has shown promising results in preclinical studies. Additionally, this compound has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2IN2O2S/c6-14(12,13)3-1-11(2-4(7)8)10-5(3)9/h1,4H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIJPCINRPVXIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2821144.png)

![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)
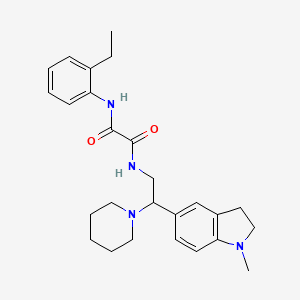

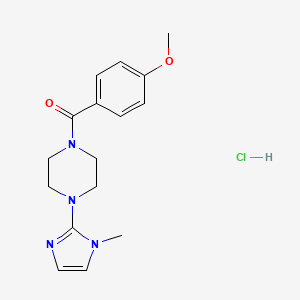
![N-{4-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821155.png)
![N-(3,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2821156.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-7-carboxylic acid](/img/structure/B2821157.png)
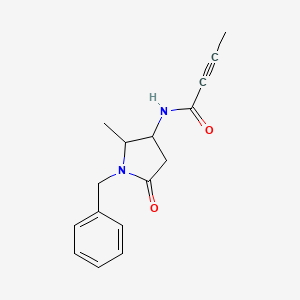
![1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2821161.png)
